molecular formula C17H17N3 B11853417 2-Amino-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B11853417
M. Wt: 263.34 g/mol
InChI Key: QEZKPMXRGSAPLE-UHFFFAOYSA-N
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Description

2-Amino-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes an amino group, a phenyl group, and a carbonitrile group, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of an aldehyde, a β-ketoester, and malononitrile in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The choice of solvent, catalyst, and reaction conditions can be optimized to increase yield and reduce production costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Amino-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the amino and carbonitrile groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-phenylquinoline-3-carbonitrile
  • 8-Methylquinoline-3-carbonitrile
  • 4-Phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Uniqueness

2-Amino-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the combination of its structural features, including the amino, phenyl, and carbonitrile groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

2-amino-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C17H17N3/c1-11-6-5-9-13-15(12-7-3-2-4-8-12)14(10-18)17(19)20-16(11)13/h2-4,7-8,11H,5-6,9H2,1H3,(H2,19,20)

InChI Key

QEZKPMXRGSAPLE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C(C(=C(N=C12)N)C#N)C3=CC=CC=C3

Origin of Product

United States

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